molecular formula C14H17BrN4S B14926060 1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methylthiourea

1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methylthiourea

Cat. No.: B14926060
M. Wt: 353.28 g/mol
InChI Key: DWNHSRTWDUTLRE-UHFFFAOYSA-N
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Description

N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA is a synthetic organic compound that features a bromobenzyl group attached to a pyrazole ring, which is further linked to a methylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with 4-bromobenzyl bromide under basic conditions.

    Attachment of the Methylthiourea Group: The resulting intermediate is then reacted with methyl isothiocyanate to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA can undergo various chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The thiourea moiety can be hydrolyzed to form corresponding amines and carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives with different substituents on the benzyl group.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include corresponding amines or alcohols.

Scientific Research Applications

N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Mechanism of Action

The mechanism of action of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group enhances binding affinity through hydrophobic interactions, while the pyrazole and thiourea moieties contribute to the overall stability and specificity of the compound. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE
  • N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
  • N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZAMIDE

Uniqueness

N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its potential for substitution reactions, while the pyrazole and thiourea moieties provide a versatile framework for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C14H17BrN4S

Molecular Weight

353.28 g/mol

IUPAC Name

1-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-methylthiourea

InChI

InChI=1S/C14H17BrN4S/c1-9-13(17-14(20)16-3)10(2)19(18-9)8-11-4-6-12(15)7-5-11/h4-7H,8H2,1-3H3,(H2,16,17,20)

InChI Key

DWNHSRTWDUTLRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC(=S)NC

Origin of Product

United States

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